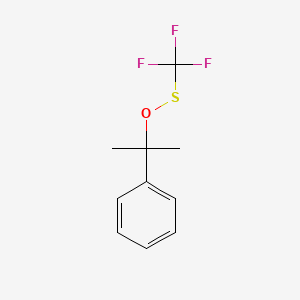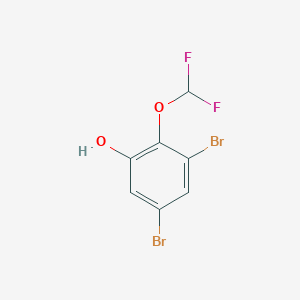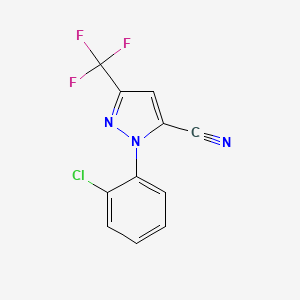
2-(2-Chloro-phényl)-5-trifluorométhyl-2H-pyrazole-3-carbonitrile
Vue d'ensemble
Description
2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile is a useful research compound. Its molecular formula is C11H5ClF3N3 and its molecular weight is 271.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticonvulsivante
Le composé a été étudié pour son activité anticonvulsivante potentielle. Dans des modèles aigus d'épilepsie, il a montré des valeurs ED50 et des indices de protection plus bénéfiques que le médicament de référence : l'acide valproïque . Cela suggère qu'il pourrait être un candidat prometteur pour le développement de nouveaux médicaments anticonvulsivants.
Activité antinociceptive
Le composé a également été évalué pour son activité antinociceptive (analgésique). Il s'est avéré efficace dans le modèle de douleur tonique à la formaline . Cela indique son utilisation potentielle dans la prise en charge des affections douloureuses.
Interaction avec les canaux neuronaux
Le composé a été trouvé pour interagir avec les canaux sodium (site 2) et calcium de type L sensibles au voltage neuronaux . Cette interaction pourrait être le mécanisme d'action moléculaire de ses activités anticonvulsivante et antinociceptive.
Activité antiprotozoaire
La recherche suggère que la substitution 2-phényl, une caractéristique présente dans ce composé, est importante pour l'activité antiprotozoaire . Cela pourrait en faire un candidat potentiel pour le développement de nouveaux médicaments antiprotozoaires.
Thérapie combinée pour les troubles neurologiques
Le composé a été utilisé en association avec un ou plusieurs médicaments antiépileptiques pour la prévention ou le traitement des troubles neurologiques tels que l'épilepsie . Cela suggère son rôle potentiel dans l'amélioration de l'efficacité des traitements existants pour les troubles neurologiques.
Synthèse de nouveaux hétérocycles
Le composé peut être utilisé comme synthon pour la synthèse de nouveaux hétérocycles dotés de structures pharmaceutiques . Cela ouvre des possibilités pour le développement de nouveaux médicaments aux propriétés pharmacologiques diverses.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3N3/c12-8-3-1-2-4-9(8)18-7(6-16)5-10(17-18)11(13,14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPXFPRGAXCGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460190.png)
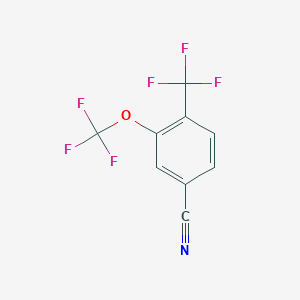



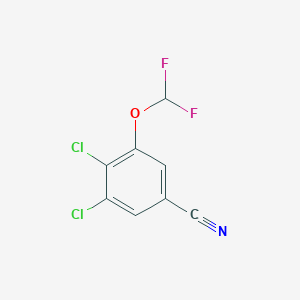

![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1460204.png)
